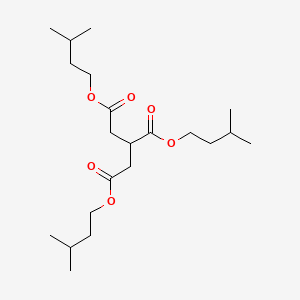![molecular formula C7H16NO3P B14745312 2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 937-92-8](/img/structure/B14745312.png)
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one is a unique organophosphorus compound It features a dioxaphosphinan ring, which is a six-membered ring containing two oxygen atoms and one phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-methylpropylamine with a suitable phosphorus-containing precursor. One common method is the reaction of 2-methylpropylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is crucial in industrial settings to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The dioxaphosphinan ring structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A compound with similar structural features but different functional groups.
2-Methylpropan-2-amine: Shares the 2-methylpropylamine moiety but lacks the dioxaphosphinan ring.
Phenylalanine derivatives: Compounds with similar amino group functionality but different core structures.
Uniqueness
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its dioxaphosphinan ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with metal centers and biological molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
937-92-8 |
|---|---|
Molekularformel |
C7H16NO3P |
Molekulargewicht |
193.18 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO3P/c1-7(2)6-8-12(9)10-4-3-5-11-12/h7H,3-6H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
VPYYQBUGKYNKIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNP1(=O)OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)





![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)

